molecular formula C9H8N2O3 B1660795 7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid CAS No. 834868-56-3

7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid

Cat. No.: B1660795
CAS No.: 834868-56-3
M. Wt: 192.17
InChI Key: AYKFTXZIWVTYQM-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system.

Preparation Methods

The synthesis of 7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with methoxyacetic acid in the presence of a dehydrating agent can yield the desired imidazo-pyridine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized imidazo-pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites, inhibiting their activity, or interact with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-4-11-5-3-10-8(11)7(6)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKFTXZIWVTYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727654
Record name 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834868-56-3
Record name 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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